3,5-Dibromo-1-trimethylsilylbenzene
Overview
Description
The compound 3,5-Dibromo-1-trimethylsilylbenzene is a brominated and silylated derivative of benzene, where bromine atoms are attached to the 3rd and 5th positions of the benzene ring, and a trimethylsilyl group is attached to the 1st position. This structure is a part of a broader class of organosilicon compounds that have been extensively studied due to their utility in various synthetic applications, including the synthesis of benzyne precursors, Lewis acid catalysts, and luminophores .
Synthesis Analysis
The synthesis of brominated trimethylsilylbenzenes can be achieved through multiple routes. One such method involves the use of 1,2-bis(trimethylsilyl)benzene as a starting material, which can be functionalized to produce 4-R-1,2-bis(trimethylsilyl)benzenes, where R can be a bromine atom . The synthesis of 1,2-bis(trimethylsilyl)benzene itself can be performed from 1,2-dibromobenzene using tert-butyllithium and trimethylsilyltriflate, although 1,2-dilithiobenzene is not an intermediate in this reaction .
Molecular Structure Analysis
The molecular structure of trimethylsilylbenzenes is characterized by the influence of the silyl substituents on the benzene ring. The presence of these groups can lead to a narrowing of the ring angles at the substituted carbon atoms and steric interactions that may cause displacement of the groups away from each other and out of the ring plane . For instance, in hexasilylbenzene, the SiCCSi dihedral angle is significantly distorted from the planar geometry of benzene .
Chemical Reactions Analysis
Bromo-functionalized trimethylsilylbenzenes can undergo various chemical reactions, including Suzuki coupling reactions with phenylboronic acids . The bromo derivative can also be used in lithium-bromine exchange reactions followed by the addition of organometallic reagents like Me3SnCl for further functionalization . These reactions are crucial for the synthesis of more complex organosilicon compounds and for applications in materials science and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,5-Dibromo-1-trimethylsilylbenzene would be influenced by the electron-withdrawing effect of the bromine atoms and the electron-donating effect of the trimethylsilyl group. These substituents affect the reactivity and stability of the compound. For example, the bulky trimethylsilyl groups can provide steric protection and influence the compound's boiling point, solubility, and reactivity in subsequent chemical transformations . The specific physical properties such as melting point, boiling point, and solubility would depend on the exact molecular structure and substituents present on the benzene ring.
Scientific Research Applications
Molecular Structure and Conformation Studies : Trimethylsilylbenzene, a closely related compound to 3,5-Dibromo-1-trimethylsilylbenzene, has been extensively studied for its molecular structure and conformation. Research by Campanelli et al. (1997) utilizing gas-phase electron diffraction and theoretical calculations revealed important insights into its molecular geometry, offering a foundation for understanding similar compounds (Campanelli et al., 1997).
Electron Transmission Spectroscopy : The study of negative ion states in derivatives of benzene, including trimethylsilylbenzene, was performed using electron transmission spectroscopy by Modelli et al. (1982). This research contributes to understanding the electronic properties of these compounds, which is vital for their application in various fields (Modelli et al., 1982).
Regiospecific Metalation : Luliński and Serwatowski (2003) investigated the metalation of oligobromobenzenes, which is crucial for understanding the chemical behavior of 3,5-Dibromo-1-trimethylsilylbenzene in reactions involving lithium diisopropylamide (LDA). This research is fundamental for applications in synthetic chemistry (Luliński & Serwatowski, 2003).
Synthesis of Carbon Dendron Nano-Chains : Research by Rodríguez et al. (2003) on the synthesis of nano-sized conjugated oligomers, including trimethylsilyl derivatives, highlights the potential of 3,5-Dibromo-1-trimethylsilylbenzene in the field of nanotechnology and materials science (Rodríguez et al., 2003).
Hydrogallation and Hydroalumination Reactions : A study by Uhl et al. (2009) explored the influence of halogen substituents, such as those in 3,5-Dibromo-1-trimethylsilylbenzene, on hydrogallation and hydroalumination reactions. This research is significant for understanding and developing new synthetic routes in organometallic chemistry (Uhl et al., 2009).
properties
IUPAC Name |
(3,5-dibromophenyl)-trimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Br2Si/c1-12(2,3)9-5-7(10)4-8(11)6-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQTWLBYAKIOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Br2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10347817 | |
Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-1-trimethylsilylbenzene | |
CAS RN |
17878-23-8 | |
Record name | 3,5-Dibromo-1-trimethylsilylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10347817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.